molecular formula C7H13NO B2518156 3-Ethyl-3-hydroxypentanenitrile CAS No. 17190-27-1

3-Ethyl-3-hydroxypentanenitrile

Cat. No.: B2518156
CAS No.: 17190-27-1
M. Wt: 127.187
InChI Key: MDECPNJALJVQIP-UHFFFAOYSA-N
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Description

3-Ethyl-3-hydroxypentanenitrile (EHPN) is an organic compound with a molecular formula of C7H13NO. It is a derivative of pentanenitrile, which is a colorless liquid that is soluble in water and ethanol. It is also known as 3-ethyl-3-hydroxy-2-pentanenitrile, 3-ethyl-3-hydroxy-pentanenitrile, and 3-ethyl-3-hydroxy-2-pentanenitrile. EHPN is a useful reagent for the synthesis of various compounds and has been widely studied in both scientific and industrial applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Enzymatic Synthesis

    3-Ethyl-3-hydroxypentanenitrile is synthesized through a chemo-enzymatic procedure. For example, Kawano, Hasegawa, and Yasohara (2012) describe the efficient preparation of (R)-3-Hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction, achieving over 99% enantiomeric excess using two enzymatic reactions (Kawano, Hasegawa, & Yasohara, 2012).

  • Isomerization on Copper

    Bartók and Molnár (1980) demonstrate the transformation of 3-ethylpentane-2,3-diol on copper catalysts into various compounds, including 3-ethyl-3-hydroxypentan-2-one, through a 1,2-bond shift isomerization process. This is the first experimental observation of such isomerization on copper (Bartók & Molnár, 1980).

Biochemical and Biological Studies

  • Bio-based Chemical Production

    Vidra and Németh (2017) discuss the production of 3-hydroxypropionic acid, which is related to this compound in terms of chemical structure. This acid is a valuable platform chemical, serving as a precursor for several compounds, and is produced through various metabolic pathways in microorganisms (Vidra & Németh, 2017).

  • Chemical Communication in Insects

    Castracani et al. (2008) investigated the role of 3-ethyl-4-methylpentanol, a compound structurally similar to this compound, in the mating behavior of the slave-making ant Polyergus rufescens. This study provides insights into the chemical communication mechanisms in insects, demonstrating the biological activity of such compounds (Castracani et al., 2008).

Properties

IUPAC Name

3-ethyl-3-hydroxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECPNJALJVQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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